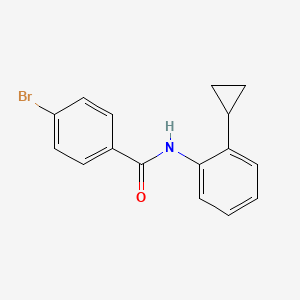

4-bromo-N-(2-cyclopropylphenyl)benzamide

Description

4-Bromo-N-(2-nitrophenyl)benzamide (C₁₃H₉BrN₂O₃, Mᵣ = 321.13) is a benzamide derivative synthesized via the reaction of 4-bromobenzoyl chloride with 2-nitroaniline in acetonitrile under reflux conditions . Its crystal structure has been extensively characterized, adopting a triclinic P1 space group with unit cell parameters a = 3.8338 Å, b = 12.6784 Å, c = 24.918 Å, and angles α = 81.875°, β = 88.386°, γ = 85.460° . The asymmetric unit contains two distinct molecules (A and B), with the nitro group contributing to intermolecular interactions and packing efficiency .

Properties

IUPAC Name |

4-bromo-N-(2-cyclopropylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO/c17-13-9-7-12(8-10-13)16(19)18-15-4-2-1-3-14(15)11-5-6-11/h1-4,7-11H,5-6H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYOKVRXERCBQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-cyclopropylphenyl)benzamide typically involves the following steps:

Amidation: The cyclopropylphenyl group is introduced through an amidation reaction. This involves the reaction of 4-bromobenzoyl chloride with 2-cyclopropylaniline in the presence of a base such as triethylamine (TEA) or pyridine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-cyclopropylphenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: The benzamide derivative can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-N-(2-cyclopropylphenyl)benzamide has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

Biology: The compound can be used in biochemical assays to study enzyme inhibition or protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-cyclopropylphenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropylphenyl group can enhance the compound’s binding affinity and selectivity for certain targets, while the bromine atom can influence its reactivity and metabolic stability.

Comparison with Similar Compounds

Structural and Crystallographic Differences

4-Bromo-N-(2-Hydroxyphenyl)Benzamide

- Crystal System: Monoclinic P2₁/c with unit cell dimensions a = 23.4258 Å, b = 5.6473 Å, c = 9.2464 Å, and β = 93.008° .

- Dihedral Angles : The central amide moiety forms angles of 73.97° with the hydroxyphenyl ring and 25.42° with the bromophenyl ring, contrasting with the near-planar arrangement in 4-bromo-N-(2-nitrophenyl)benzamide .

- Hydrogen Bonding : Strong O–H∙∙∙O and N–H∙∙∙O interactions create chains along the [010] direction, unlike the nitro derivative’s packing dominated by weaker C–H∙∙∙O contacts .

4-Bromo-N-(Di-n-Propylcarbamothioyl)Benzamide

- Coordination Chemistry: Acts as a bidentate ligand (S and O donors) in metal complexes, a feature absent in non-thiourea derivatives like the nitro or hydroxy analogs .

- Crystal Packing : Thiocarbonyl groups enable distinct intermolecular interactions, influencing solubility and reactivity in metal-ion extraction applications .

Fluorinated Derivatives (e.g., Intermediate 30)

- Substituent Effects: Fluorine atoms enhance metabolic stability and bioavailability. For example, 4-bromo-N-(2,6-difluorophenyl)benzamide exhibits improved pharmacokinetic profiles compared to non-fluorinated analogs .

Functional Group Impact on Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.